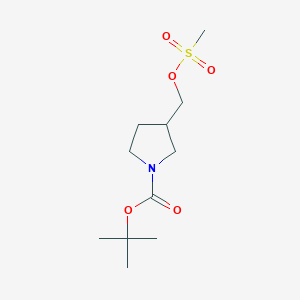
rac-Acolbifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EM-343, also known as (Rac)-Acolbifene, is a compound that acts as an estrogen receptor antagonist. It exhibits both anti-estrogenic and estrogenic activities and contains a piperidine ring. This compound is primarily used in scientific research for its pharmacological properties .
Mechanism of Action
Target of Action
Rac-Acolbifene, also known as EM-343, is a racemic form of Acolbifene . It is a nonsteroidal selective estrogen receptor modulator (SERM) and its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, the estrogen receptors, by acting as an antagonist . This means it binds to these receptors and blocks their activation by estrogens, thereby inhibiting the estrogen-mediated cellular responses . The compound exhibits both anti-estrogenic and estrogenic activities .
Biochemical Pathways
Estrogen receptors are known to regulate several signaling pathways, including the PI3K/AKT and RHO/RAC/PAK pathways . These pathways are involved in various cellular processes such as cell survival, proliferation, and migration .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity on estrogen receptors. By blocking these receptors, this compound can inhibit estrogen-mediated cellular responses, potentially leading to effects such as reduced cell proliferation and altered gene expression . The specific molecular and cellular effects can vary depending on the cell type and the presence of other signaling molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the physiological environment within the body, including factors like the presence of other hormones, can influence the compound’s efficacy
Biochemical Analysis
Biochemical Properties
rac-Acolbifene interacts with estrogen receptors, acting as an antagonist. It has a relative binding affinity (RBA) of 380, indicating a strong interaction with these receptors . The compound contains a piperidine ring, which contributes to its pharmacological profile .
Cellular Effects
This compound has been shown to inhibit the growth of T-47D cells, a breast cancer cell line, with an IC50 value of 0.110 nM . This suggests that this compound can influence cell function by inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, thereby modulating their activity. This can lead to changes in gene expression and potentially affect various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit antiuterotrophic inhibitions of 63% and 84% at doses of 7.5 nM and 75 nM, respectively, in ovariectomized mice over a period of 9 days . This suggests that the effects of this compound can change over time and may depend on the stability and degradation of the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with dosage. For example, in ovariectomized mice, this compound exhibited antiuterotrophic inhibitions of 63% and 84% at doses of 7.5 nM and 75 nM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EM-343 involves the formation of a piperidine ring and the incorporation of various functional groups to achieve its final structure. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps, including the use of reagents such as dimethyl sulfoxide (DMSO) and various catalysts .
Industrial Production Methods
Industrial production of EM-343 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
EM-343 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: EM-343 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving EM-343 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of EM-343 can lead to the formation of various oxidized derivatives, while reduction can yield different reduced products .
Scientific Research Applications
EM-343 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of estrogen receptor antagonists.
Biology: Employed in cell viability assays to investigate its effects on cell growth and proliferation.
Medicine: Studied for its potential therapeutic applications in treating estrogen receptor-positive breast cancer.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
Acolbifene: A closely related compound with similar estrogen receptor antagonist properties.
Tamoxifen: Another estrogen receptor antagonist used in the treatment of breast cancer.
Raloxifene: A selective estrogen receptor modulator with both estrogenic and anti-estrogenic activities
Uniqueness of EM-343
EM-343 is unique due to its specific binding affinity and pharmacological profile. It has a relative binding affinity (RBA) of 380, which indicates its strong interaction with estrogen receptors. Additionally, its dual activity as both an anti-estrogen and an estrogen makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870152 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














